molecular formula C14H12Cl2O B13684946 1-(Benzyloxy)-3-(dichloromethyl)benzene

1-(Benzyloxy)-3-(dichloromethyl)benzene

Katalognummer: B13684946
Molekulargewicht: 267.1 g/mol
InChI-Schlüssel: QLXOOGQAGRKUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-3-(dichloromethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group at the first position and a dichloromethyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(dichloromethyl)benzene typically involves the reaction of benzyl alcohol with 3-(dichloromethyl)benzene under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification process may involve distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-3-(dichloromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives with a methyl group.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-3-(dichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-3-(dichloromethyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, while the dichloromethyl group can undergo further chemical transformations. These interactions and transformations can affect various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Benzyloxy)-4-(dichloromethyl)benzene
  • 1-(Benzyloxy)-2-(dichloromethyl)benzene
  • 1-(Benzyloxy)-3-(chloromethyl)benzene

Comparison: 1-(Benzyloxy)-3-(dichloromethyl)benzene is unique due to the specific positioning of the benzyloxy and dichloromethyl groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Eigenschaften

Molekularformel

C14H12Cl2O

Molekulargewicht

267.1 g/mol

IUPAC-Name

1-(dichloromethyl)-3-phenylmethoxybenzene

InChI

InChI=1S/C14H12Cl2O/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,14H,10H2

InChI-Schlüssel

QLXOOGQAGRKUNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.